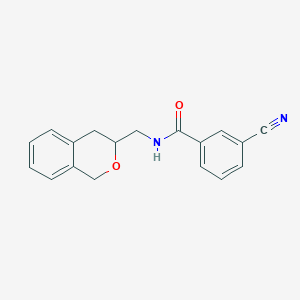
3-cyano-N-(isochroman-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(isochroman-3-ylmethyl)benzamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications including medicinal chemistry, drug design, and organic synthesis.
準備方法
The synthesis of 3-cyano-N-(isochroman-3-ylmethyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of isochroman-3-ylmethylamine with 3-cyanobenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-cyano-N-(isochroman-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the benzamide moiety is replaced by other functional groups.
科学的研究の応用
3-cyano-N-(isochroman-3-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug design and development, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-cyano-N-(isochroman-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
3-cyano-N-(isochroman-3-ylmethyl)benzamide can be compared with other similar compounds such as:
N-(isochroman-3-ylmethyl)benzamide: Lacks the cyano group, which may result in different reactivity and biological activity.
3-cyano-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of the isochroman-3-ylmethyl group, leading to different chemical and biological properties.
3-cyano-N-(isochroman-3-yl)benzamide: Similar but without the methyl group, which can affect its solubility and reactivity.
生物活性
3-cyano-N-(isochroman-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H14N2O
- Molecular Weight : 250.30 g/mol
- CAS Number : 2034447-53-3
This compound features a cyano group and an isochroman moiety, which are believed to contribute to its diverse biological activities.
Research indicates that this compound may interact with various biological targets, leading to multiple therapeutic effects. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways, such as monoamine oxidase, which is crucial for neurotransmitter regulation.
- Receptor Binding : The structural similarity to known receptor ligands suggests that this compound may bind to G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. It has been suggested that the cyano group enhances its ability to interact with DNA or inhibit cancer cell proliferation .
- Antimicrobial Activity : Some derivatives of isochroman compounds have demonstrated antimicrobial properties. The presence of the benzamide moiety may enhance this activity by facilitating interactions with bacterial cell membranes .
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies have reported that administration of this compound resulted in significant reductions in tumor size in xenograft models, supporting its therapeutic potential against solid tumors.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a pro-apoptotic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Isochroman derivative | Anticancer, antimicrobial |
| Isochroman derivatives | Isochroman | Antioxidant, anti-inflammatory |
| Benzamide derivatives | Benzamide | Antimicrobial |
特性
IUPAC Name |
3-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-10-13-4-3-7-15(8-13)18(21)20-11-17-9-14-5-1-2-6-16(14)12-22-17/h1-8,17H,9,11-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVRCKILJMSTJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













